

A Comparative Meta-Analysis of the Bioactivities of Cycloartane Triterpenoids

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Compound of Interest

Compound Name: 25-Hydroxycycloart-23-en-3-one

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For Researchers, Scientists, and Drug Development Professionals

Cycloartane triterpenoids, a significant class of natural products primarily found in the plant kingdom, have garnered substantial interest for their diverse and potent biological activities. This guide provides a comparative meta-analysis of their key bioactivities, supported by experimental data, detailed methodologies, and visualizations of the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Anticancer Activity

Cycloartane triterpenoids have demonstrated significant cytotoxic and apoptotic effects across a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through intrinsic and extrinsic pathways, cell cycle arrest, and inhibition of key signaling cascades crucial for cancer cell survival and proliferation.

Quantitative Data Summary: Anticancer Activity

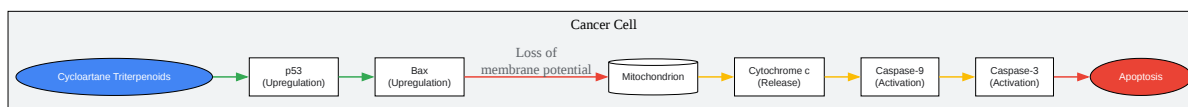
Compound	Cancer Cell Line	Assay	IC50 (μM)	Reference
23-epi-26-deoxyactein	MDA-MB-231 (Triple-Negative Breast Cancer)	MTT	Not specified, but showed dramatic inhibitory activities	[1][2]
Cimigenol	MDA-MB-231 (Triple-Negative Breast Cancer)	MTT	Not specified, but showed dramatic inhibitory activities	[1][2]
25-O-acetylcimigenol-3-O-β-D-xylopyranoside	MCF7 (Breast Cancer)	Not specified	Relatively high antitumor activity	[3]
25-chlorodeoxycimigenol-3-O-β-D-xylopyranoside	MCF7 (Breast Cancer)	Not specified	Relatively high antitumor activity	[3]
25-O-acetylcimigenol-3-O-α-L-arabinopyranoside	MCF7 (Breast Cancer)	Not specified	Relatively high antitumor activity	[3]
23-O-acetylcimigenol-3-O-β-D-xylopyranoside	MCF7 (Breast Cancer)	Not specified	Relatively high antitumor activity	[3]
Cycloartan-24-ene-1α,2α,3β-triol (MY-1)	PC-3 (Prostate Cancer)	MTT	9.6	[4]
Actaticas A-G	HT-29 (Colon Cancer), McF-7 (Breast Cancer)	MTT	9.2–26.4	[5]

Macrobidoupoic acid A (epimeric mixture)	A549 (Lung Cancer), RD (Rhabdomyosarcoma)	MTT	5.44 - 39.52	[6]
Cycloartan-24-ene-1 α ,2 α ,3 α -triol	PC3, DU145 (Prostate Cancer)	Not specified	Moderate cytotoxicity (IC50: 10.1 to 37.2)	[7]
3 β -acetoxycycloartan-24-ene-1 α ,2 α -diol	PC3, DU145 (Prostate Cancer)	Not specified	Moderate cytotoxicity (IC50: 10.1 to 37.2)	[7]
1 α -acetoxycycloartan-24-ene-2 α ,3 β -diol	PC3, DU145 (Prostate Cancer)	Not specified	Moderate cytotoxicity (IC50: 10.1 to 37.2)	[7]
3 β -isovaleroyloxycycloartan-24-ene-1 α ,2 α -diol	PC3, DU145 (Prostate Cancer)	Not specified	Moderate cytotoxicity (IC50: 10.1 to 37.2)	[7]
Cycloartan-23E-ene-1 α ,2 α ,3 β ,25-tetrol	PC3, DU145 (Prostate Cancer)	Not specified	Moderate cytotoxicity (IC50: 10.1 to 37.2)	[7]
24R,25-epoxycycloartane-1 α ,2 α ,3 β -triol	PC3, DU145 (Prostate Cancer)	Not specified	Moderate cytotoxicity (IC50: 10.1 to 37.2)	[7]
24S,25-epoxycycloartane-1 α ,2 α ,3 β -triol	PC3, DU145 (Prostate Cancer)	Not specified	Moderate cytotoxicity (IC50: 10.1 to 37.2)	[7]

Cycloartanol	P388 (Murine Leukemia)	MTT	102.6 µg/mL	[8]
Cycloartanone	P388 (Murine Leukemia)	MTT	110.0 µg/mL	[8]

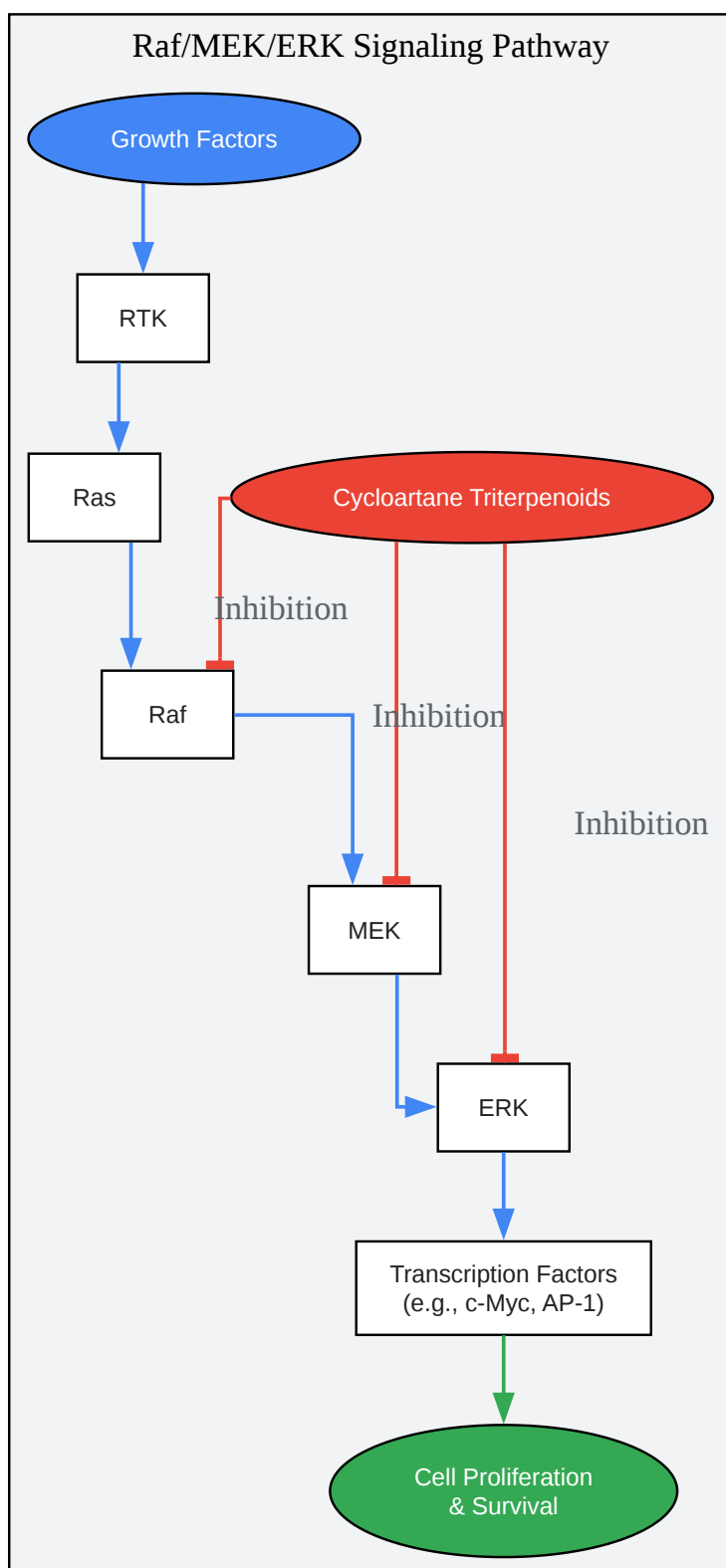
Signaling Pathways in Anticancer Activity

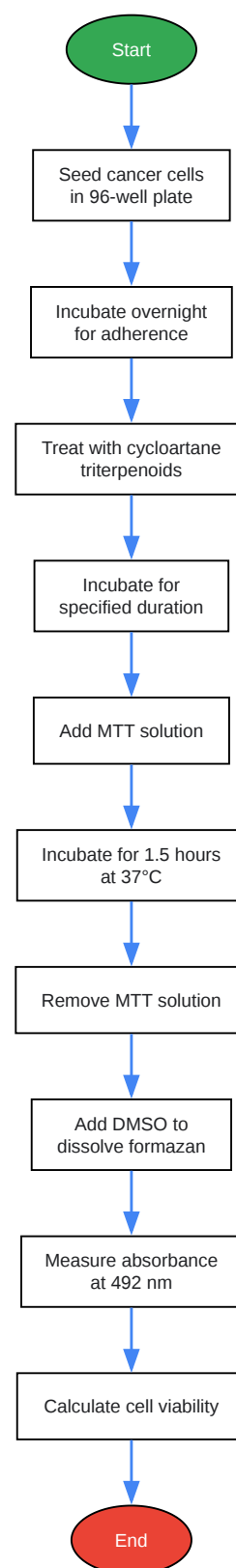
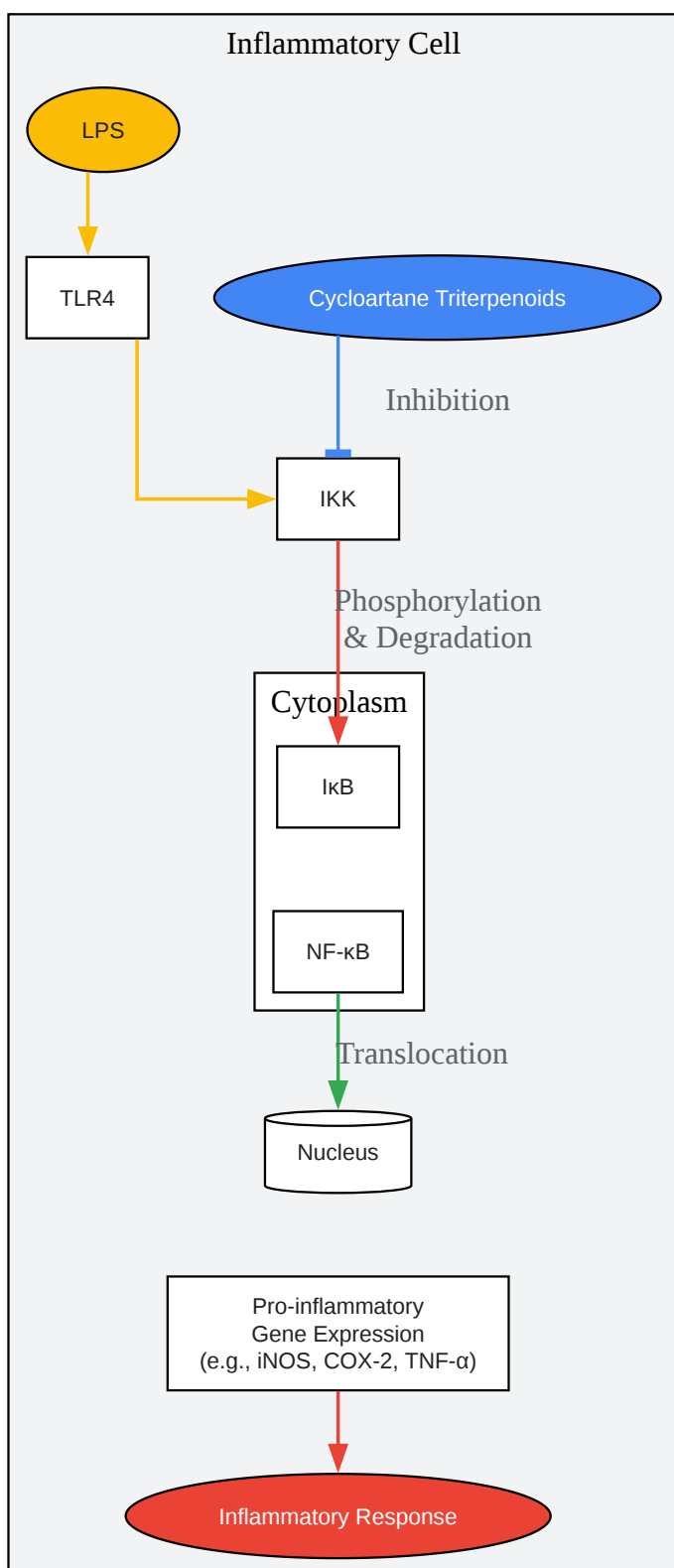
Several cycloartane triterpenoids exert their anticancer effects by modulating critical signaling pathways. For instance, certain compounds isolated from *Cimicifuga yunnanensis* induce apoptosis in breast cancer cells through a p53-dependent mitochondrial signaling pathway.[3] [9] This involves the upregulation of p53 and the pro-apoptotic protein Bax, leading to mitochondrial dysfunction and activation of executioner caspases.[9] Another key pathway targeted is the Raf/MEK/ERK pathway, where inhibition of this cascade can lead to mitochondrial apoptosis.[10][11]



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Caption: p53-dependent mitochondrial apoptosis pathway induced by cycloartane triterpenoids.





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